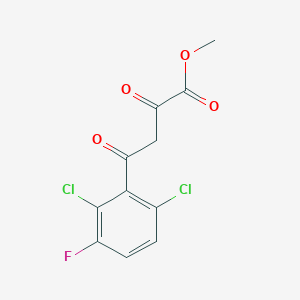

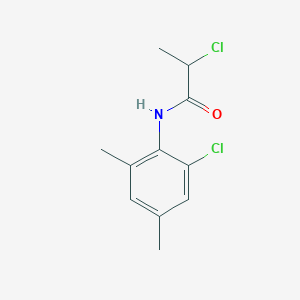

Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate

Descripción general

Descripción

Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate, also known as DFB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to have potential applications in various fields, including medicine, agriculture, and material science.

Aplicaciones Científicas De Investigación

Biotechnological Synthesis

This compound is utilized in biotechnological applications involving alcohol dehydrogenases (ADHs) . ADHs are enzymes that catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity . They are employed for the dynamic kinetic resolution of racemic substrates and the production of enantiomerically pure chemicals, which are crucial in the synthesis of chiral pharmaceuticals and fine chemicals .

Pharmaceutical Intermediate Manufacturing

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol , which is a key precursor for the drug Crizotinib . Crizotinib is a dual inhibitor used for the treatment of advanced non-small cell lung cancer (NSCLC) . The preparation method involves reduction and resolution steps that are suitable for large-scale industrial production .

Agriculture Chemical Synthesis

While specific applications in agriculture are not directly mentioned, the role of ADHs in the production of chiral chemicals suggests potential uses in the synthesis of agrochemicals . Chiral compounds are often used in the development of pesticides and herbicides that require specific enantiomeric forms for biological activity .

Material Science

The compound’s derivatives are valuable as fluorinated building blocks in material science. They can be used to synthesize various aryl fluorinated compounds, which are important in creating materials with specific properties like increased stability or novel reactivity .

Environmental Science

In environmental science, the compound’s derivatives could be used in the study of environmental pollutants . The halogenated nature of these compounds makes them relevant for understanding the behavior of similar organic pollutants in the environment .

Biochemistry Research

The compound is significant in biochemistry for studying enzyme-catalyzed reactions . As mentioned, ADHs are used in asymmetric synthesis, which is fundamental in understanding and designing biochemical pathways for the production of chiral alcohols .

Pharmacology

In pharmacology, the compound’s role in the synthesis of Crizotinib highlights its importance in the development of targeted cancer therapies . The ability to create enantiomerically pure forms of therapeutic agents is crucial for the efficacy and safety of pharmacological treatments .

Organic Synthesis

Lastly, the compound is used in organic synthesis, particularly in the preparation of chiral alcohols . These alcohols are essential in creating a wide range of organic products, from fragrances to complex pharmaceuticals .

Propiedades

IUPAC Name |

methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2FO4/c1-18-11(17)8(16)4-7(15)9-5(12)2-3-6(14)10(9)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYBQUCFNVJIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)

![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

amine hydroiodide](/img/structure/B1416837.png)

![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)

![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)